molecular formula C24H27FN4OS B2831834 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1189504-06-0

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2831834
CAS No.: 1189504-06-0
M. Wt: 438.57
InChI Key: OECAKVCDBGGCQU-UHFFFAOYSA-N
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Description

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound characterized by its spirocyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized via a cyclization reaction involving a suitable precursor, such as a substituted hydrazine and a ketone or aldehyde. This step often requires acidic or basic conditions to facilitate the cyclization.

    Introduction of the Thioether Group: The thioether linkage is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine or amide functionalities, potentially converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. Its spirocyclic structure makes it a valuable scaffold for the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinal chemistry research focuses on the compound’s potential therapeutic applications. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases such as cancer or infections.

Industry

In the industrial sector, the compound’s stability and reactivity are leveraged for the development of new polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide exerts its effects depends on its interaction with molecular targets. These interactions often involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure and functional groups play a crucial role in determining the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide: Similar structure with a different position of the fluorine atom.

    2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups and the spirocyclic core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4OS/c1-3-29-13-11-24(12-14-29)27-22(18-9-7-17(2)8-10-18)23(28-24)31-16-21(30)26-20-6-4-5-19(25)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECAKVCDBGGCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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